molecular formula C20H18ClN3O3S B15105375 2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B15105375
M. Wt: 415.9 g/mol
InChI Key: QPMRVGIVYJNVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzyl group, and a chloro-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-benzyl-1,3-thiazole with acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity to enzymes or receptors. The chloro-hydroxyphenyl moiety can also contribute to the compound’s overall activity by interacting with hydrophobic or hydrophilic regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, benzyl group, and chloro-hydroxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-12-18(19(27)23-16-10-15(21)8-9-17(16)26)28-20(22-12)24(13(2)25)11-14-6-4-3-5-7-14/h3-10,26H,11H2,1-2H3,(H,23,27)

InChI Key

QPMRVGIVYJNVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.